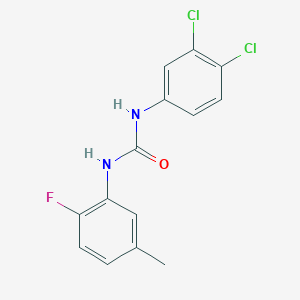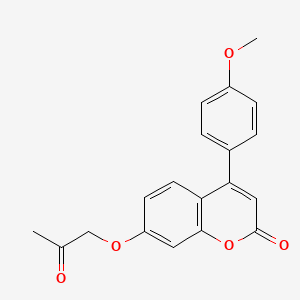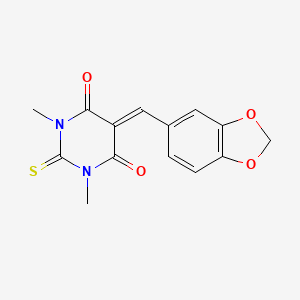
ethyl (2-naphthylsulfonyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2-naphthylsulfonyl)acetate, also known as ENSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENSA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 312.39 g/mol.
作用机制
The mechanism of action of ethyl (2-naphthylsulfonyl)acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
In addition, this compound has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a signaling pathway that plays a role in the regulation of inflammation and immune responses. Inhibition of NF-kB leads to the reduction of pro-inflammatory cytokine production and the inhibition of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, leading to the inhibition of metastasis.
In inflammation, this compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, leading to the inhibition of inflammation. In addition, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of inflammatory mediators such as prostaglandins.
实验室实验的优点和局限性
Ethyl (2-naphthylsulfonyl)acetate has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize and purify. In addition, it has been extensively studied for its potential applications in various fields, making it a well-characterized compound.
One limitation is that the mechanism of action of this compound is not fully understood, making it difficult to design experiments to study its effects. In addition, this compound has been found to have relatively low solubility in aqueous solutions, making it difficult to study its effects in biological systems.
未来方向
There are several future directions for research on ethyl (2-naphthylsulfonyl)acetate. One direction is to further investigate its potential applications in medicine, agriculture, and material science. In medicine, further studies are needed to determine the efficacy and safety of this compound as a potential anticancer agent. In agriculture, further studies are needed to determine the potential use of this compound as a herbicide in various crop fields. In material science, further studies are needed to determine the potential use of this compound as a photoacid generator in the production of microelectronic devices.
Another direction is to further investigate the mechanism of action of this compound. Studies are needed to determine the specific enzymes and signaling pathways that are inhibited by this compound, as well as the downstream effects of these inhibitions.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory and anticancer properties and has shown promise as a potential herbicide and photoacid generator. Further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of ethyl (2-naphthylsulfonyl)acetate involves the reaction between 2-naphthylsulfonyl chloride and ethyl acetate in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields this compound as a product. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
Ethyl (2-naphthylsulfonyl)acetate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anti-inflammatory and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In addition, this compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
In agriculture, this compound has been studied for its potential use as a herbicide. It has been found to inhibit the growth of various weed species and has shown promise as a selective herbicide for use in crop fields.
In material science, this compound has been studied for its potential use as a photoacid generator in the production of microelectronic devices. It has been found to exhibit excellent photochemical properties and has shown promise as a replacement for traditional photoacid generators.
属性
IUPAC Name |
ethyl 2-naphthalen-2-ylsulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-2-18-14(15)10-19(16,17)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDBZISKURRTLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B5696514.png)

![2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5696530.png)


![1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5696560.png)
![2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5696573.png)
![3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide](/img/structure/B5696580.png)
![2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5696583.png)
![1-[2-(4-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5696585.png)


![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(3,5-dimethylphenoxy)acetyl]oxime](/img/structure/B5696610.png)